molecular formula C17H13FN2O3S B5788740 (5Z)-1-[(4-fluorophenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-[(4-fluorophenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5788740
M. Wt: 344.4 g/mol
InChI Key: DAMQNVUHIAZYIE-ZSOIEALJSA-N
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Description

(5Z)-1-[(4-fluorophenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is an organic compound that belongs to the class of diazinane derivatives This compound features a diazinane ring substituted with a fluorophenyl group and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-[(4-fluorophenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:

    Formation of the diazinane ring: This can be achieved by reacting a suitable diamine with a triketone under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a halogenated precursor with a fluorophenyl reagent.

    Introduction of the methylthiophenyl group: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a methylthiophenyl boronic acid or stannane.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-[(4-fluorophenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert double bonds to single bonds or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-1-[(4-fluorophenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities. The presence of the fluorophenyl and methylthiophenyl groups may enhance the compound’s biological activity and selectivity.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may contribute to improved performance and durability of these materials.

Mechanism of Action

The mechanism of action of (5Z)-1-[(4-fluorophenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl and methylthiophenyl groups may enhance binding affinity and specificity, leading to improved therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-1-[(4-chlorophenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    (5Z)-1-[(4-bromophenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of (5Z)-1-[(4-fluorophenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and bioavailability, making this compound potentially more effective in therapeutic applications.

Properties

IUPAC Name

(5Z)-1-[(4-fluorophenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c1-10-2-7-13(24-10)8-14-15(21)19-17(23)20(16(14)22)9-11-3-5-12(18)6-4-11/h2-8H,9H2,1H3,(H,19,21,23)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMQNVUHIAZYIE-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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